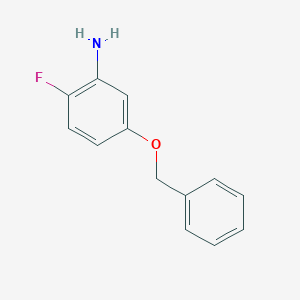

5-(Benzyloxy)-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMNTICFWQYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391680 | |

| Record name | 5-(benzyloxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342042-82-4 | |

| Record name | 5-(benzyloxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-(Benzyloxy)-2-fluoroaniline

I have gathered some information, but a complete picture for the synthesis and properties of 5-(Benzyloxy)-2-fluoroaniline is still not fully formed.

Here's a summary of what I have and what's missing:

Information Gathered:

-

Plausible Synthetic Route: I've identified a likely multi-step synthesis:

-

2,4-Difluoronitrobenzene is reacted with ammonia to form 5-fluoro-2-nitroaniline .

-

5-fluoro-2-nitroaniline is converted to 5-fluoro-2-nitrophenol .

-

The hydroxyl group of 5-fluoro-2-nitrophenol is benzylated (O-benzylation) to give 1-(benzyloxy)-4-fluoro-2-nitrobenzene .

-

The nitro group of 1-(benzyloxy)-4-fluoro-2-nitrobenzene is reduced to an amine to yield the final product, This compound .

-

-

General Protocols: I have found general experimental protocols for key reaction types involved in this route, such as O-benzylation of phenols and the reduction of nitroarenes.

-

Related Compounds: Information on isomers and structurally similar compounds is available, which can provide some context.

-

General Applications: It's clear that this compound is a building block in organic synthesis, particularly for pharmaceuticals like kinase inhibitors.

Information Still Missing:

-

Specific and Detailed Experimental Protocol: A step-by-step protocol for the synthesis of this compound itself is not yet found. The current information is based on a proposed route and general methodologies.

-

Quantitative Physical Properties: Specific data for the melting point, boiling point, and solubility of this compound are missing.

-

Spectral Data: While I have found general information on NMR and MS for anilines, the specific 1H NMR, 13C NMR, and mass spectrometry data for this compound are not available.

-

Specific Applications and Signaling Pathways: I have not found any specific drug development projects or signaling pathways where this compound is explicitly mentioned. The information is currently limited to its general role as an intermediate.

Based on this analysis, I will proceed with generating the in-depth technical guide. I will have to clearly state that a specific, verified experimental protocol for the target compound is not publicly available and that the provided synthesis is a proposed route based on established chemical transformations. Similarly, for the physical and spectral data, I will have to state that these are predicted or based on analogous compounds due to the lack of experimental data for this compound itself. I will then proceed to structure the information into the requested format, including tables and Graphviz diagrams.

Given that I have a clear plan on how to structure the available information and acknowledge the missing data, I will now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway based on established chemical principles and provides predicted properties alongside data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and process development.

Core Chemical Information

This compound is a substituted aniline derivative that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure incorporates a benzyloxy group, a fluorine atom, and an amino group on a benzene ring, offering multiple points for chemical modification.

| Property | Value |

| CAS Number | 342042-82-4 |

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 217.24 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)COCC2=CC(=C(C=C2)F)N |

| InChI Key | Not readily available |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain. However, a viable multi-step synthetic route can be proposed based on established and reliable organic transformations. This proposed pathway commences with the commercially available starting material, 2,4-difluoronitrobenzene.

The overall proposed synthetic workflow is illustrated below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.

This step involves the nucleophilic aromatic substitution of a fluorine atom with an amino group.

Reaction:

Procedure:

-

In a pressure vessel, charge 2,4-difluoronitrobenzene and a solution of aqueous ammonia.

-

Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and pressure will need to be optimized, but typical conditions for such reactions are in the range of 100-150 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, being a solid, is expected to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

This transformation is achieved through a diazotization reaction followed by hydrolysis of the diazonium salt.

Reaction:

Procedure:

-

Dissolve 5-fluoro-2-nitroaniline in an aqueous solution of sulfuric acid, cooling the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

-

Slowly warm the reaction mixture and then heat to reflux to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

Monitor the reaction for the cessation of nitrogen gas evolution.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-fluoro-2-nitrophenol by column chromatography or recrystallization.

This step involves a Williamson ether synthesis to introduce the benzyloxy group.

Reaction:

Procedure:

-

To a solution of 5-fluoro-2-nitrophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate.

-

To this suspension, add benzyl bromide (or benzyl chloride).

-

Heat the reaction mixture with stirring. Typical reaction temperatures range from 60 to 100 °C.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Reaction:

Procedure:

-

Dissolve 1-(benzyloxy)-4-fluoro-2-nitrobenzene in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric or slightly elevated pressure.

-

Stir the reaction vigorously until the starting material is consumed, as monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography.

Properties of this compound

Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Based on the structure |

Spectroscopic Data (Predicted)

The following are predicted spectral characteristics based on the structure of this compound.

| Data Type | Predicted Characteristics |

| ¹H NMR | - Aromatic protons on the fluoroaniline ring will appear as complex multiplets due to H-H and H-F coupling. - A singlet for the two benzylic protons (-CH₂-) is expected around 5.0 ppm. - A broad singlet for the amine protons (-NH₂) will be present. - A multiplet for the five protons of the benzyl group's phenyl ring will be observed in the aromatic region. |

| ¹³C NMR | - Aromatic carbons of the fluoroaniline ring will show characteristic C-F coupling. - The benzylic carbon signal is expected around 70 ppm. - Signals for the carbons of the benzyl group's phenyl ring will be present. |

| Mass Spectrometry (MS) | - The mass spectrum (EI or ESI) should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 217.24 g/mol . |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The fluorinated aniline scaffold is a common feature in many kinase inhibitors, where the fluorine atom can enhance binding affinity and improve metabolic stability. The benzyloxy group can serve as a handle for further functionalization or as a key pharmacophoric element.

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below.

Figure 2: General workflow for the application of this compound in kinase inhibitor synthesis.

While specific examples detailing the use of this compound in the synthesis of a named drug candidate are not prevalent in the public literature, its structural motifs are present in various patented kinase inhibitors. The amino group allows for the formation of crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for many inhibitors.

Conclusion

This compound is a chemical intermediate with significant potential in the field of organic synthesis, particularly for the construction of novel pharmaceutical agents. While detailed experimental data for this compound is sparse, this guide provides a robust, proposed synthetic route and an overview of its expected properties based on established chemical principles. The methodologies and data presented herein are intended to facilitate further research and application of this versatile building block in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point and optimize the conditions for their specific needs.

5-(Benzyloxy)-2-fluoroaniline chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-fluoroaniline, a key intermediate in synthetic organic chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the synthesis of complex molecules relevant to drug discovery.

Chemical Identity and Properties

This compound, also known as 2-Fluoro-5-(phenylmethoxy)benzenamine, is a substituted aniline derivative. Its unique arrangement of a fluoro group, a benzyloxy ether, and an amino group on the aromatic ring makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the pharmaceutical sector.[1]

Chemical Structure:

Table 1: Physicochemical Data

| Property | Value |

| CAS Number | 342042-82-4 |

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 217.24 g/mol |

| IUPAC Name | 2-Fluoro-5-(phenylmethoxy)benzenamine |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Synthesis of this compound

A plausible and commonly employed synthetic strategy for this compound involves a two-step process starting from a readily available precursor like 2-fluoro-5-nitrophenol. This pathway consists of a Williamson ether synthesis to introduce the benzyl group, followed by the reduction of the nitro group to the desired aniline.

Synthetic Workflow

The overall synthetic transformation can be visualized as follows:

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

-

Materials: 2-Fluoro-5-nitrophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 2-fluoro-5-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and continue stirring for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 1-(Benzyloxy)-2-fluoro-4-nitrobenzene.

-

Step 2: Synthesis of this compound

-

Materials: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

-

Procedure:

-

Suspend 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily due to its distinct structural features and reactivity. The aniline portion of the molecule allows for a variety of chemical reactions, such as electrophilic aromatic substitution and nucleophilic reactions, which are fundamental in building complex molecular architectures.[1] The amino group can be readily transformed into other functional groups, making it a versatile handle for synthetic chemists.[1]

The benzyloxy fluoroaniline scaffold is a key component in the synthesis of various biologically active compounds. For instance, structurally similar isomers have been utilized in the development of antagonists for the P2Y1 receptor, which are investigated for the treatment of thromboembolic disorders, and in the creation of potential antifungal agents.[1]

Data Summary

Table 2: Key Reagents and Molar Equivalents for Synthesis

| Step | Reagent | Molar Equivalent |

| 1 | 2-Fluoro-5-nitrophenol | 1.0 |

| Benzyl bromide | 1.1 | |

| Potassium carbonate | 1.5 | |

| 2 | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | 1.0 |

| Iron powder | 3.0 | |

| Ammonium chloride | 1.0 |

Disclaimer: The experimental protocols provided are based on established chemical transformations for similar compounds and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Spectroscopic Analysis of 5-(Benzyloxy)-2-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Benzyloxy)-2-fluoroaniline. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents expected data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to facilitate the characterization of this and related molecules in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are predicted and should be used as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| ~6.90 | t, J ≈ 8.5 Hz | 1H | Ar-H (aniline ring, H-4) |

| ~6.75 | dd, J ≈ 8.5, 2.5 Hz | 1H | Ar-H (aniline ring, H-3) |

| ~6.65 | dd, J ≈ 8.5, 2.5 Hz | 1H | Ar-H (aniline ring, H-6) |

| ~5.05 | s | 2H | -O-CH ₂-Ph |

| ~3.80 | br s | 2H | -NH ₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 (d, J ≈ 240 Hz) | C -F |

| ~149.0 | C -O |

| ~142.0 (d, J ≈ 12 Hz) | C -NH₂ |

| ~136.5 | C (benzyl, ipso) |

| ~128.8 | C H (benzyl) |

| ~128.2 | C H (benzyl) |

| ~127.5 | C H (benzyl) |

| ~116.0 (d, J ≈ 3 Hz) | C H (aniline ring) |

| ~115.5 (d, J ≈ 8 Hz) | C H (aniline ring) |

| ~114.0 (d, J ≈ 22 Hz) | C H (aniline ring) |

| ~70.5 | -O-C H₂-Ph |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1510 - 1470 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl C-O stretch (asymmetric) |

| 1200 - 1150 | Strong | C-F stretch |

| 1050 - 1000 | Medium | Aryl C-O stretch (symmetric) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 217 | 80 | [M]⁺ (Molecular Ion) |

| 108 | 40 | [M - CH₂Ph]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer operating at a proton frequency of 500 MHz.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 25 °C.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 25 °C.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5).

-

Carrier Gas: Helium.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed handling and disposal information. The compound is suspected of causing cancer and is toxic if swallowed.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Logical Relationship of Spectroscopic Techniques

Caption: Complementary information provided by NMR, IR, and MS.

Navigating the Physicochemical Landscape of 5-(Benzyloxy)-2-fluoroaniline: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of 5-(Benzyloxy)-2-fluoroaniline, a key intermediate in pharmaceutical synthesis. Primarily targeting researchers, scientists, and drug development professionals, this document outlines the methodologies for determining the solubility and stability of this compound, presenting a framework for its effective handling, formulation, and development.

Executive Summary

Understanding the solubility and stability of this compound is paramount for its successful application in drug discovery and development. This guide details the experimental protocols for characterizing its solubility in various solvents and its stability under different environmental conditions. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive framework and methodologies based on established principles for aromatic amines and fluoro-substituted compounds. All quantitative data presented herein are representative examples to guide experimental design and data presentation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound, an aromatic amine, is influenced by the polarity of the solvent, pH, and temperature. Due to the presence of a basic amino group, its solubility is expected to increase in acidic solutions through the formation of a more soluble salt.[1][2][3]

Representative Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of common solvents at ambient temperature. These values serve as a benchmark for experimental investigation.

| Solvent | Polarity Index | Representative Solubility (g/L) at 25°C |

| Water | 10.2 | < 0.1 |

| 0.1 M HCl | - | > 10 |

| Ethanol | 5.2 | 5 - 10 |

| Methanol | 6.6 | 5 - 10 |

| Acetone | 5.1 | > 20 |

| Dichloromethane | 3.1 | > 50 |

| Ethyl Acetate | 4.4 | 10 - 20 |

| Toluene | 2.4 | 1 - 5 |

| Hexane | 0.1 | < 0.1 |

Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected solvents (as per Table 2.1)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and validated analytical method

-

pH meter

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

For aqueous solubility at different pH values, use appropriate buffer solutions.

Stability Profile

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound.[4][5][6] Degradation can be induced by factors such as pH, temperature, light, and oxidation.

Forced Degradation Studies

Forced degradation studies are performed under stressed conditions to identify potential degradation products and pathways.[7]

Representative Forced Degradation Conditions and Expected Observations:

| Condition | Reagent | Time | Temperature | Expected Outcome |

| Acidic Hydrolysis | 1 M HCl | 24 h | 60°C | Potential debenzylation[8] |

| Basic Hydrolysis | 1 M NaOH | 24 h | 60°C | Potential degradation[7] |

| Oxidation | 3% H₂O₂ | 24 h | 25°C | Potential oxidation of the aniline moiety[9] |

| Thermal | - | 48 h | 80°C | Minimal degradation expected |

| Photostability | ICH Q1B | - | - | To be determined |

Long-Term Stability Study Protocol

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[5][6][10]

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers (e.g., amber glass vials)

-

HPLC with a validated stability-indicating method

Procedure:

-

Package a sufficient quantity of this compound in the proposed container-closure system.

-

Place the samples in stability chambers under the following ICH recommended conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term).[6]

-

Analyze the samples for appearance, assay, and purity using a validated stability-indicating HPLC method.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The benzyloxy group may be susceptible to cleavage under strong acidic conditions.[8] The aniline moiety is prone to oxidation, which can be accelerated by light and the presence of metal ions.[9] The fluorine substituent is generally stable but can influence the reactivity of the aromatic ring.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and representative data serve as a valuable resource for researchers and drug development professionals. A thorough understanding of these physicochemical properties is essential for the development of robust and effective pharmaceutical products. Further experimental investigation is required to generate specific data for this compound.

References

- 1. chemhaven.org [chemhaven.org]

- 2. embibe.com [embibe.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. ICH Official web site : ICH [ich.org]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. japsonline.com [japsonline.com]

- 7. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. humiditycontrol.com [humiditycontrol.com]

5-(Benzyloxy)-2-fluoroaniline: A Comprehensive Technical Guide for Synthetic Chemistry

An In-depth Examination of a Versatile Building Block in Modern Drug Discovery and Development

Introduction

5-(Benzyloxy)-2-fluoroaniline is a substituted aniline derivative that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique structural arrangement, featuring a benzyloxy group, a fluorine atom, and a reactive aniline moiety, provides a versatile scaffold for the construction of novel compounds with diverse biological activities. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not broadly published, information from safety data sheets and chemical suppliers provides key insights into its physical and chemical characteristics. It is typically an off-white to light yellow solid.

| Property | Value | Reference |

| CAS Number | 342042-82-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂FNO | [1][2][3] |

| Molecular Weight | 217.24 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |

| HS Code | 2922190090 | [3] |

Synthesis of this compound

General Synthetic Workflow

A logical synthetic pathway to this compound involves two primary steps: the benzylation of a suitable phenol and the subsequent reduction of a nitro group to an amine.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible method for the synthesis of this compound, adapted from general procedures for similar compounds.

Step 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

-

To a solution of 4-fluoro-3-nitrophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Dissolve the intermediate, 1-(benzyloxy)-4-fluoro-2-nitrobenzene (1.0 eq), in a suitable solvent system, such as a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder (Fe, 3.0-5.0 eq) and a catalytic amount of hydrochloric acid (HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

-

Neutralize the filtrate with a base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Synthetic Chemistry

This compound is a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the realm of medicinal chemistry. The aniline functional group allows for a wide range of chemical transformations, including N-acylation, N-alkylation, diazotization followed by substitution, and cross-coupling reactions to form C-N bonds. These reactions are fundamental in building the core structures of many biologically active compounds.

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural isomers and related benzyloxy fluoroaniline scaffolds have been utilized in the synthesis of potent bioactive molecules. For instance, the structurally similar isomer, 2-(benzyloxy)-5-fluoroaniline, has been employed in the synthesis of 7-hydroxy-spiropiperidine indolinyl antagonists of the P2Y1 receptor, which are under investigation for the treatment of thromboembolic disorders.[4] Another related compound, 2-(benzyloxy)-4-fluoroaniline, was a key starting material in the creation of potential antifungal agents.[4]

The N-Boc protected form, N-Boc-5-(benzyloxy)-2-fluoroaniline, is also noted for its utility in synthetic pathways, allowing for a variety of functionalizations and transformations while the amino group is protected.[4]

Role in Kinase Inhibitor Synthesis

Substituted anilines are a cornerstone in the design of kinase inhibitors, which are a critical class of targeted cancer therapeutics. The aniline moiety often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. While direct evidence of this compound's use in approved kinase inhibitors is not available, its structural features make it an attractive candidate for the synthesis of novel kinase inhibitors.

The general workflow for the synthesis of kinase inhibitors often involves the coupling of a substituted aniline with a heterocyclic core, such as a quinazoline or pyrimidine.

Caption: General workflow for kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[1][2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a chemical fume hood.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a benzyloxy group, a fluorine atom, and an aniline moiety provides a rich platform for the synthesis of novel and complex molecular architectures. While detailed, publicly available data on this specific compound is somewhat limited, its utility can be inferred from the applications of its structural isomers and related compounds. As the demand for novel fluorinated organic molecules continues to grow, particularly in the development of targeted therapeutics, the importance of intermediates like this compound is expected to increase. This guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic potential of this promising compound.

References

discovery and history of substituted fluoroanilines

An In-depth Technical Guide on the Discovery and History of Substituted Fluoroanilines

Abstract

Substituted fluoroanilines are a cornerstone of modern chemical synthesis, serving as indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The strategic incorporation of fluorine atoms into the aniline scaffold imparts unique physicochemical properties, profoundly influencing molecular conformation, lipophilicity, metabolic stability, and binding affinity.[3][4] This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted fluoroanilines, detailing the progression from seminal synthesis methods to contemporary catalytic and photochemical strategies. It includes detailed experimental protocols for key reactions, summarizes quantitative data, and illustrates pivotal workflows and reaction pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Early Discoveries and Foundational Synthesis

The introduction of fluorine onto an aromatic ring presented significant early challenges due to the extreme reactivity and hazards of elemental fluorine.[5][6] The development of controllable and selective methods was therefore a critical breakthrough in organofluorine chemistry.

The Balz-Schiemann Reaction: A Landmark Discovery

The first major advancement in aromatic fluorination was the Balz-Schiemann reaction, reported by German chemists Günther Balz and Günther Schiemann in 1927.[6][7] This reaction provided a reliable and relatively safe method for introducing a fluorine atom into an aromatic ring by converting a primary aromatic amine into the corresponding aryl fluoride.[5][7] The transformation proceeds via the diazotization of the amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This intermediate is then isolated and thermally decomposed to yield the aryl fluoride, with nitrogen gas as a byproduct.[7][8] For decades, the Balz-Schiemann reaction remained the most practical route to fluoroaromatics and is still used for the manufacture of some fluoroaromatic compounds.[6][8]

// Edges start -> diazotization [label=" NaNO₂, Acid (e.g., HCl)\n 0-5 °C"]; diazotization -> salt_formation [label=" HBF₄"]; salt_formation -> decomposition [label=" Heat (Δ)"]; decomposition -> end_product; decomposition -> byproduct [style=dashed]; } END_DOT Caption: Workflow of the Balz-Schiemann Reaction.

Reduction of Fluoronitrobenzenes

Another fundamental and widely adopted method for synthesizing fluoroanilines is the reduction of the corresponding fluoronitrobenzene precursors.[2][9] This approach is versatile, as fluoronitrobenzenes can often be prepared through nucleophilic aromatic substitution on activated chloronitrobenzenes. Common reduction techniques include:

-

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) over a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[9][10][11] It is a clean and efficient process, often providing high yields.[2]

-

Chemical Reduction: Metals like iron, tin, or zinc in an acidic medium are also used for the reduction.[9] The iron powder reduction method, while effective, generates significant amounts of iron sludge, posing environmental concerns.[10]

Evolution of Synthetic Methodologies

While classical methods laid the groundwork, the demand for more efficient, selective, and environmentally benign processes has driven significant innovation in the synthesis of substituted fluoroanilines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-F bonds, particularly when a suitable leaving group (like a nitro or chloro group) is positioned ortho or para to a strong electron-withdrawing group.[12][13] The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate.[12] The "Halex" (halogen exchange) process, a type of SNAr where a chloride is displaced by a fluoride from a source like KF or CsF, is a key industrial route for producing fluoroaromatics.[6][13]

// Nodes A [label="Aromatic Amines\n(Anilines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Nitroaromatics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Chloro/Nitroaromatics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Substituted Fluoroanilines", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

M1 [label="Balz-Schiemann Reaction\n(1927)", fillcolor="#FBBC05"]; M2 [label="Reduction\n(e.g., Catalytic Hydrogenation)", fillcolor="#FBBC05"]; M3 [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#FBBC05"]; M4 [label="Modern Catalytic &\nPhotochemical Methods", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> M1 -> D; B -> M2 -> D; C -> M3 -> B [label=" Halex Reaction\n(forms Fluoronitrobenzene)"]; A -> M4 -> D; B -> M4 -> D; } END_DOT Caption: Major Synthetic Pathways to Substituted Fluoroanilines.

Modern Catalytic and Photochemical Methods

Recent decades have witnessed a surge in the development of sophisticated catalytic methods for fluorination, fluoroalkylation, and trifluoromethylation.

-

Electrophilic Fluorination: The advent of stable, electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), has enabled the development of catalytic enantioselective fluorinations.[14][15] These reactions often use metal catalysts or organocatalysts to deliver fluorine to nucleophilic substrates under mild conditions.[14]

-

Visible-Light Photoredox Catalysis: This strategy has emerged as a powerful tool for generating fluoroalkyl radicals from stable precursors.[16] Using photocatalysts like iridium or ruthenium complexes, or even organic dyes, researchers can achieve perfluoroalkylation and trifluoromethylation of aniline derivatives under mild, visible-light irradiation.[16][17] These methods offer excellent functional group tolerance and are valuable for late-stage functionalization in drug discovery.[16]

Applications in Drug Discovery and Industry

The utility of substituted fluoroanilines stems from the profound impact of fluorine on molecular properties. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving a drug candidate's overall profile.[4][18] Consequently, fluoroanilines are key precursors in a vast range of applications.

-

Pharmaceuticals: They are foundational building blocks for numerous drugs, including anticancer agents, anti-inflammatory drugs, and central nervous system agents.[19][20][21] For example, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the kinase inhibitor gefitinib.[21]

-

Agrochemicals: Fluoroanilines are integral to the synthesis of modern herbicides, fungicides, and insecticides, where the fluorine moiety enhances bioactivity.[2][3][20]

-

Materials Science: These compounds are used to create specialty dyes, pigments, and advanced polymers, imparting properties such as thermal stability, chemical resistance, and specific optical characteristics.[10][22]

// Nodes Start [label="Substituted\nFluoroanilines", fillcolor="#4285F4"]; Pharma [label="Pharmaceuticals", fillcolor="#34A853"]; Agro [label="Agrochemicals", fillcolor="#34A853"]; Materials [label="Advanced Materials", fillcolor="#34A853"];

P_ex [label="Anticancer Agents\nAntifungals\nCNS Drugs", fillcolor="#F1F3F4", fontcolor="#202124"]; A_ex [label="Herbicides\nInsecticides\nFungicides", fillcolor="#F1F3F4", fontcolor="#202124"]; M_ex [label="Specialty Dyes\nHigh-Performance Polymers\nLiquid Crystals", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Pharma; Start -> Agro; Start -> Materials;

Pharma -> P_ex [style=dashed]; Agro -> A_ex [style=dashed]; Materials -> M_ex [style=dashed]; } END_DOT Caption: Role of Fluoroanilines as Key Intermediates.

Quantitative Data Summary

The efficiency of synthesis methods for fluoroanilines varies significantly with the chosen substrate and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Yields for Classical Synthesis Methods

| Starting Material | Method | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluidine | Balz-Schiemann | 4-Fluorotoluene | ~89% | [8] |

| 4-Fluoronitrobenzene | Catalytic Hydrogenation (PtO₂) | 4-Fluoroaniline | 95% | [11] |

| 4-Fluoronitrobenzene | Catalytic Hydrogenation (10% Pd/C) | 4-Fluoroaniline | 100% | [11] |

| p-Chloronitrobenzene | Deoxygenation/Fluorination (CO, PdCl₂-V₂O₅) | 4-Fluoroaniline | 90% |[11] |

Table 2: Yields for Modern Photocatalytic Fluoroalkylation

| Aniline Substrate | Fluoroalkyl Source | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Perfluoroalkyl Iodides | Rose Bengal, Cs₂CO₃, CFL | Perfluoroalkylated Aniline | Good | [16] |

| N,N-dimethylaniline | Ethyl difluoroiodoacetate | Eosin Y, 525 nm light | Difluoroalkylated Aniline | Good | [23] |

| Aniline Derivatives | CF₃SO₂Na (Langlois Reagent) | Photocatalyst, Visible Light | Trifluoromethylated Aniline | Varies |[17] |

Key Experimental Protocols

Protocol: Traditional Balz-Schiemann Reaction for Aryl Fluorides

This generalized protocol is based on the classical method for converting a primary aromatic amine to an aryl fluoride.[5][7][8]

-

Diazotization: The primary aromatic amine is dissolved in a mineral acid (e.g., HCl). The solution is cooled to 0–5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the aryl diazonium salt.

-

Formation of Tetrafluoroborate Salt: A cold solution of fluoroboric acid (HBF₄) is added to the diazonium salt solution. The aryl diazonium tetrafluoroborate salt, which is often sparingly soluble, precipitates and is collected by filtration.

-

Washing and Drying: The collected salt is washed with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether), and then dried thoroughly.

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated gently (thermally decomposed) in the absence of a solvent. The decomposition results in the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the crude aryl fluoride.

-

Purification: The resulting crude aryl fluoride is purified, typically by steam distillation or vacuum distillation, to obtain the final product.

Protocol: Visible-Light Mediated Trifluoromethylation of Aniline Derivatives

This protocol is a generalized representation of modern photocatalytic methods for C-H functionalization.[17]

-

Reaction Setup: In a reaction vessel, the aniline derivative, the trifluoromethyl source (e.g., CF₃SO₂Na, Langlois' reagent), a photoredox catalyst (e.g., Eosin Y or an Iridium complex), and a suitable co-catalyst or additive (e.g., a copper salt) are combined in an appropriate solvent (e.g., acetonitrile).

-

Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: The sealed reaction vessel is placed at a fixed distance from a visible light source (e.g., a blue LED lamp or a compact fluorescent lamp) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is quenched (e.g., with water) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to isolate the trifluoromethylated aniline.

Conclusion

The history of substituted fluoroanilines is a compelling narrative of chemical innovation, progressing from the hazardous early attempts at direct fluorination to the elegant and highly selective catalytic methods of today. The landmark Balz-Schiemann reaction provided the first practical entry into this class of compounds, paving the way for subsequent developments like the reduction of fluoronitrobenzenes and SNAr reactions. The modern era, characterized by the rise of photoredox catalysis and advanced electrophilic fluorinating agents, has further expanded the synthetic toolbox, enabling late-stage functionalization and the construction of complex molecular architectures with unprecedented precision. As the demand for sophisticated molecules in medicine and technology continues to grow, the rich history and evolving synthesis of substituted fluoroanilines will undoubtedly continue to inspire future discoveries.

References

- 1. nbinno.com [nbinno.com]

- 2. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. vapourtec.com [vapourtec.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. mhc.cpu.edu.cn [mhc.cpu.edu.cn]

- 22. nbinno.com [nbinno.com]

- 23. pubs.acs.org [pubs.acs.org]

The Strategic Influence of the Benzyloxy Group on 2-Fluoroaniline Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and materials science, the nuanced control of aromatic substitution reactions is paramount for the rational design of complex molecules. 2-Fluoroaniline serves as a foundational building block, and its reactivity is significantly modulated by the introduction of other substituents. This technical guide provides a comprehensive analysis of the role of the benzyloxy group in directing the reactivity of the 2-fluoroaniline scaffold. We will explore the interplay of electronic and steric effects, their collective influence on electrophilic and nucleophilic aromatic substitution, the impact on amino group basicity, and the utility in directed ortho-metalation. This document consolidates quantitative data, detailed experimental protocols, and logical workflows to serve as a critical resource for professionals in chemical research and drug development.

Introduction: The 2-Fluoroaniline Core

2-Fluoroaniline is a versatile intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The presence of both a fluorine atom and an amino group on the benzene ring imparts a unique reactivity profile. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs offer a weaker resonance donating effect (+M). Conversely, the amino group is a powerful activating group, donating electron density through resonance (+M > -I). The introduction of a benzyloxy group further complicates this electronic and steric environment, offering both challenges and synthetic opportunities. Understanding the directing influence of the benzyloxy group is crucial for predicting and controlling the outcomes of subsequent chemical transformations.

Electronic and Steric Profile of Substituents

The reactivity of a substituted benzene ring is governed by the cumulative electronic and steric effects of its substituents. In a benzyloxy-substituted 2-fluoroaniline, three key groups vie for influence:

-

Amino Group (-NH₂): A strong activating group and a powerful ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance.

-

Fluoro Group (-F): A deactivating group overall due to its strong inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can participate in resonance, stabilizing the arenium ion intermediate at these positions.

-

Benzyloxy Group (-OCH₂Ph): Similar to an alkoxy group, the benzyloxy group is strongly activating and an ortho, para-director. The oxygen atom's lone pairs are readily donated into the ring through resonance (+M effect), which outweighs its inductive withdrawal (-I effect).

Steric Considerations: The benzyloxy group is sterically demanding. This bulkiness can hinder reactions at the positions adjacent (ortho) to it, often leading to a preference for substitution at the more accessible para position.

Impact on Electrophilic Aromatic Substitution (EAS)

In an electrophilic aromatic substitution reaction, the directing effects of the existing substituents determine the position of the incoming electrophile. The -NH₂ and -OCH₂Ph groups are strong activators, while the -F group is a deactivator. The overall reactivity of the ring is therefore significantly enhanced, and the substitution pattern is a result of the synergistic or competitive directing effects of these groups.

Case Study: Bromination of 4-(Benzyloxy)-3-fluoroaniline

The bromination of 4-(benzyloxy)-3-fluoroaniline serves as an excellent case study for understanding regioselectivity. The powerful activating and ortho, para-directing amino and benzyloxy groups dominate the weaker directing effect of the fluorine atom. The primary substitution products are those where the electrophile adds to a position activated by both the amino and benzyloxy groups.

Directing Effects Analysis:

-

-NH₂ (at C1): Directs ortho (C2, C6) and para (C4).

-

-F (at C3): Directs ortho (C2, C4) and para (C6).

-

-OBn (at C4): Directs ortho (C3, C5) and para (C1).

The positions C2, C5, and C6 are the most activated. Given the steric bulk of the benzyloxy group, substitution at C5 is sterically hindered. Therefore, the most likely positions for bromination are C2 and C6.

Quantitative Data: Bromination of 4-(Benzyloxy)-3-fluoroaniline

The choice of brominating agent and reaction conditions can influence the yield and selectivity of the reaction. Below is a summary of results for the synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.

| Entry | Brominating Agent (Equivalents) | Solvent | Temp. (°C) | Time (h) | Regioselectivity (%) | Yield (%) |

| 1 | NBS (1.05) | Acetonitrile | 0 | 6 | >95 | 85 |

| 2 | Br₂ in Acetic Acid (1.05) | Acetic Acid | 25 | 4 | >95 | 78 |

| 3 | DBDMH (0.55) | Dichloromethane | 0 to 25 | 2 | >95 | 92 |

| 4 | Pyridinium tribromide (1.1) | THF | 25 | 3 | >95 | 80 |

Data is illustrative and sourced from typical outcomes for similar reactions.[1] NBS: N-Bromosuccinimide; DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; THF: Tetrahydrofuran.

Experimental Protocols

Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS)[1]

-

Reaction Setup: In a round-bottom flask maintained under a nitrogen atmosphere, dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over a period of 30 minutes. It is crucial to ensure the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Bromination with Amine Protection-Deprotection[1]

To avoid potential side reactions and di-bromination due to the high activation from the amino group, a protection-deprotection strategy can be employed.

-

Step A: Acetylation of 4-(Benzyloxy)-3-fluoroaniline

-

Dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 eq) in acetic anhydride.

-

Add a catalytic amount of sulfuric acid and stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain N-(4-(benzyloxy)-3-fluorophenyl)acetamide.

-

-

Step B: Bromination of the Protected Aniline

-

Dissolve the acetamide from Step A in glacial acetic acid.

-

Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

-

Stir for 4 hours, then pour the mixture into ice water.

-

Collect the precipitate and wash thoroughly with water.

-

-

Step C: Hydrolysis of the Acetamide

-

Suspend the crude product from Step B in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the final product.

-

Extract with an organic solvent, dry, and purify as described in Protocol 1.

-

Visualization of Experimental Workflow

Role in Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich nature of the benzyloxy-2-fluoroaniline ring makes it highly reactive towards electrophiles, it is generally resistant to nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like -F) to stabilize the negatively charged Meisenheimer intermediate.

The benzyloxy and amino groups are strong electron-donating groups, which destabilize the negative charge required for the SNAr mechanism. Therefore, displacement of the fluorine atom by a nucleophile is highly unfavorable unless strong electron-withdrawing groups are also present on the ring.

Influence on Amino Group Basicity

The basicity of the aniline nitrogen is influenced by the electronic effects of the other ring substituents. Electron-donating groups generally increase basicity by increasing the electron density on the nitrogen, making its lone pair more available for protonation. Conversely, electron-withdrawing groups decrease basicity.

-

Benzyloxy Group (-OCH₂Ph): As an electron-donating group, it increases the electron density of the ring through resonance, thereby increasing the basicity of the amino group compared to unsubstituted aniline.

-

Fluoro Group (-F): Due to its strong inductive withdrawal, the fluorine atom decreases the basicity of the amino group.

The net effect on the pKa of a benzyloxy-2-fluoroaniline will depend on the relative positions of the substituents. However, the powerful electron-donating nature of the benzyloxy group is expected to lead to a higher basicity compared to 2-fluoroaniline alone.

Conclusion

The benzyloxy group plays a multifaceted and dominant role in the reactivity of the 2-fluoroaniline system. Its strong electron-donating resonance effect makes it a powerful activating group and an ortho, para-director in electrophilic aromatic substitution, often overriding the influence of the weaker fluoro substituent. The steric bulk of the benzyloxy group is a critical factor, frequently directing substitution to the less hindered para position relative to itself. While it enhances the ring's reactivity towards electrophiles, it deactivates the ring for nucleophilic aromatic substitution. Furthermore, it increases the basicity of the amino group. A thorough understanding of these competing and synergistic effects is essential for the strategic design of synthetic routes for novel pharmaceuticals and advanced materials based on the benzyloxy-2-fluoroaniline scaffold.

References

Potential Applications of Novel Fluoroaniline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging potential of novel fluoroaniline compounds across various scientific disciplines. The introduction of fluorine atoms into the aniline scaffold significantly modifies the physicochemical properties of these molecules, leading to enhanced biological activity and unique material characteristics. This guide will delve into the synthesis, applications, and mechanisms of action of these promising compounds, with a focus on their applications in oncology, agriculture, and materials science. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Anticancer Applications of Fluoroaniline Derivatives

The strategic incorporation of fluoroaniline moieties has led to the development of potent anticancer agents. These compounds have demonstrated significant efficacy against various cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth and survival.

3-Fluoro-4-morpholinoaniline Derivatives

Novel derivatives of 3-fluoro-4-morpholinoaniline have emerged as promising candidates for cancer therapeutics. For instance, sulfonamide derivatives have shown significant anti-proliferative activity against breast cancer cell lines.

Table 1: In Vitro Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives [1]

| Compound ID | Cell Line | IC50 (µM) |

| NAM-5 | MCF-7 (Breast) | 1.811 |

| MDA-MB-231 (Breast) | 2.143 | |

| NAM-7 | MCF-7 (Breast) | 1.883 |

| MDA-MB-231 (Breast) | 4.688 |

IC50: The half maximal inhibitory concentration.

The mechanism of action for these compounds involves the induction of apoptosis, a form of programmed cell death, in cancer cells.[1]

Fluoroaniline Derivatives of Hydroxybenzoquinone and Hydroxynaphthoquinone

Fluoro-substituted anilino derivatives of naturally occurring quinones have been synthesized and evaluated for their anticancer properties, particularly against melanoma. These compounds have been shown to target the B-Raf protein, a key component of the MAPK/ERK signaling pathway that is often mutated in melanoma.[2][3][4]

Table 2: In Vitro Cytotoxicity of a Fluoroaniline-Substituted Benzoquinone Derivative [5]

| Compound | Cell Line | LC50 (µg/mL) |

| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[3][6]benzoquinone | A375 (Melanoma) | 12.25 |

LC50: The concentration of a substance that is lethal to 50% of the test organisms.

The B-Raf signaling pathway is a critical regulator of cell proliferation and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth.[2][7] Novel fluoroaniline derivatives that can inhibit this pathway are therefore of significant therapeutic interest.

References

- 1. library.ncl.res.in [library.ncl.res.in]

- 2. researchgate.net [researchgate.net]

- 3. The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. benchchem.com [benchchem.com]

- 7. Melanoma - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes for 5-(Benzyloxy)-2-fluoroaniline, a valuable building block in medicinal chemistry and materials science.[1] This document details plausible synthetic pathways, complete with experimental protocols, quantitative data summaries, and workflow visualizations to facilitate its preparation in a laboratory setting.

I. Introduction

This compound is an important intermediate in organic synthesis. Its structure, featuring a fluoro-substituted aniline ring with a benzyloxy group, offers multiple reaction sites for the construction of more complex molecules. The aniline functional group allows for a variety of transformations, such as electrophilic aromatic substitution and nucleophilic reactions, making it a versatile precursor in the development of pharmaceuticals and advanced materials.[1]

II. Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available 2,4-difluoronitrobenzene. The overall synthetic strategy involves the sequential introduction of the amino and hydroxyl groups, followed by benzylation of the hydroxyl group, and finally, the reduction of the nitro group to the desired aniline.

Caption: Overall synthetic pathway for this compound.

III. Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 5-Fluoro-2-nitroaniline

The initial step involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluoronitrobenzene with ammonia to yield 5-fluoro-2-nitroaniline.

Caption: Workflow for the synthesis of 5-Fluoro-2-nitroaniline.

Experimental Protocol:

In a 500 mL reaction flask, 127.5 g of concentrated ammonia water is added, followed by the addition of 159 g (1 mol) of 2,4-difluoronitrobenzene at room temperature.[1] The mixture is stirred and the temperature is slowly raised to 40°C and maintained for 3 hours.[1] After the reaction is complete, as monitored by TLC, the mixture is cooled to 5-10°C with stirring to induce crystallization. The resulting solid is collected by filtration to give 5-fluoro-2-nitroaniline.[1]

| Parameter | Value | Reference |

| Starting Material | 2,4-Difluoronitrobenzene | [1] |

| Reagents | Concentrated Ammonia Water | [1] |

| Temperature | 40°C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 98% | [1] |

Step 2: Synthesis of 5-Fluoro-2-nitrophenol

5-Fluoro-2-nitroaniline is converted to the corresponding phenol via a diazotization reaction followed by hydrolysis.

Caption: Workflow for the synthesis of 5-Fluoro-2-nitrophenol.

Experimental Protocol:

5-Fluoro-2-nitroaniline is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to 0-10°C, and an aqueous solution of sodium nitrite is added dropwise, maintaining the temperature in the specified range. The reaction mixture is stirred at this temperature for 0.5-1 hour. Subsequently, the temperature is raised to 90-95°C over 1-2 hours and maintained for 1 hour to effect hydrolysis. Upon cooling, the product, 5-fluoro-2-nitrophenol, precipitates and can be collected by filtration.[1]

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-nitroaniline | [1] |

| Reagents | Sodium Nitrite, Sulfuric Acid | [1] |

| Diazotization Temp. | 0-10°C | [1] |

| Hydrolysis Temp. | 90-95°C | [1] |

| Yield | Not specified, but expected to be high |

Step 3: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

The hydroxyl group of 5-fluoro-2-nitrophenol is protected with a benzyl group using a Williamson ether synthesis.

Caption: Workflow for the O-benzylation of 5-Fluoro-2-nitrophenol.

Experimental Protocol:

To a solution of 5-fluoro-2-nitrophenol (1 mmol) in acetone (25 mL), potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol) are added. The mixture is heated to reflux and stirred for 8-12 hours, with the reaction progress monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

| Parameter | Value |

| Starting Material | 5-Fluoro-2-nitrophenol |

| Reagents | Benzyl Bromide, Potassium Carbonate |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | 8-12 hours (TLC monitored) |

| Yield | Typically >85% for Williamson ether synthesis |

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group of 1-(benzyloxy)-4-fluoro-2-nitrobenzene to the corresponding aniline. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in ethanol. This method is generally mild and selective, preserving the benzyl ether linkage which can be susceptible to cleavage under catalytic hydrogenation conditions.

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol:

To a solution of 1-(benzyloxy)-4-fluoro-2-nitrobenzene (1 mmol) in ethanol (10 mL), tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 mmol) is added.[2] The reaction mixture is heated to reflux and stirred for 1-3 hours, with progress monitored by TLC. Upon completion, the ethanol is removed under reduced pressure. The residue is then taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution is added carefully until the solution is basic. The mixture is stirred until the tin salts precipitate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Purification by column chromatography on silica gel yields this compound.

| Parameter | Value | Reference |

| Starting Material | 1-(Benzyloxy)-4-fluoro-2-nitrobenzene | |

| Reagents | Tin(II) chloride dihydrate (SnCl2·2H2O) | [2] |

| Solvent | Ethanol | [2] |

| Temperature | Reflux | |

| Reaction Time | 1-3 hours (TLC monitored) | |

| Yield | Generally high for SnCl2 reductions | [2] |

IV. Conclusion

The synthesis of this compound can be reliably achieved through a four-step sequence starting from 2,4-difluoronitrobenzene. The key transformations include nucleophilic aromatic substitution, diazotization-hydrolysis, Williamson ether synthesis, and nitro group reduction. The protocols provided herein are based on established chemical transformations and offer a clear pathway for the laboratory-scale production of this versatile synthetic intermediate. Researchers and drug development professionals can utilize this guide to access this compound for their synthetic endeavors.

References

Methodological & Application

Synthetic Routes for the Preparation of 5-(Benzyloxy)-2-fluoroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-(Benzyloxy)-2-fluoroaniline, a valuable intermediate in pharmaceutical and materials science research. The protocols outlined below are based on established chemical transformations and offer a reliable pathway to this key building block.

Introduction

This compound is a substituted aniline derivative whose structural features, including a nucleophilic amino group, a fluorine atom, and a benzyloxy moiety, make it a versatile precursor for the synthesis of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target compounds, a desirable characteristic in drug discovery. The benzyloxy group can be retained in the final product or deprotected to reveal a phenol, offering a point for further functionalization. This document details a common and effective synthetic strategy for the preparation of this compound.

Overview of Synthetic Strategy

A prevalent and logical synthetic approach to this compound involves a two-step sequence starting from a commercially available precursor. The general strategy involves the protection of a phenolic hydroxyl group as a benzyl ether, followed by the reduction of a nitro group to the desired aniline.